molecular formula C9H14N2S B1318680 3-tert-Butylsulfanyl-pyridin-4-ylamine CAS No. 782479-87-2

3-tert-Butylsulfanyl-pyridin-4-ylamine

Cat. No. B1318680
CAS RN: 782479-87-2
M. Wt: 182.29 g/mol
InChI Key: QRDUGPXMIHNZDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-tert-Butylsulfanyl-pyridin-4-ylamine is C9H14N2S . It has a molecular weight of 182.29 . The SMILES string representation is CC©©Sc1cnccc1N .


Physical And Chemical Properties Analysis

3-tert-Butylsulfanyl-pyridin-4-ylamine is a solid compound . Its empirical formula is C9H14N2S . The InChI key is QRDUGPXMIHNZDN-UHFFFAOYSA-N .

Scientific Research Applications

  • Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, related to 3-tert-Butylsulfanyl-pyridin-4-ylamine, has led to the development of potent ligands for the histamine H4 receptor. These ligands have shown anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).

  • Inhibitors of Leukotriene Synthesis : Compounds structurally related to 3-tert-Butylsulfanyl-pyridin-4-ylamine have been identified as potent inhibitors of leukotriene synthesis, with applications in treating asthma and other conditions related to leukotriene production (Hutchinson et al., 2009).

  • Photophysical and Photochemical Properties : Studies on Zinc tetrapyrazinoporphyrazines, incorporating pyridin-2-yl and tert-butylsulfanyl substituents, have explored their photophysical and photochemical properties. These findings have implications for the development of new materials with unique optical properties (Zimcik et al., 2009).

  • Transition-Metal-Free Synthesis : The research on regioselective, transition-metal-free addition of tert-butyl magnesium reagents to pyridine derivatives, including 3-tert-Butylsulfanyl-pyridin-4-ylamine, offers a new method for synthesizing substituted pyridine derivatives. This has applications in organic synthesis and material science (Rappenglück et al., 2017).

  • Acid-Base Properties in Macrocycles : Investigations into the acid-base properties of macrocycles incorporating tert-butylsulfanyl substituents have revealed insights into the protonation and deprotonation behaviors of these compounds. Such studies are important in the field of supramolecular chemistry (Petrik et al., 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It falls under the storage class code 13, which is for non-combustible solids .

properties

IUPAC Name

3-tert-butylsulfanylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUGPXMIHNZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590328
Record name 3-(tert-Butylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylsulfanyl-pyridin-4-ylamine

CAS RN

782479-87-2
Record name 3-(tert-Butylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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